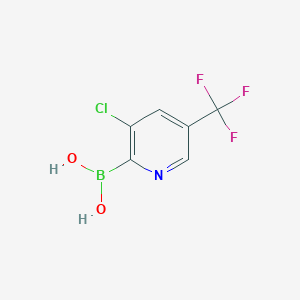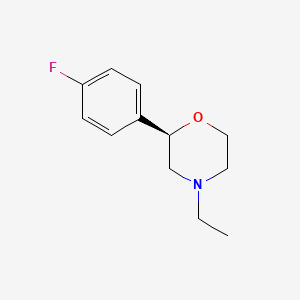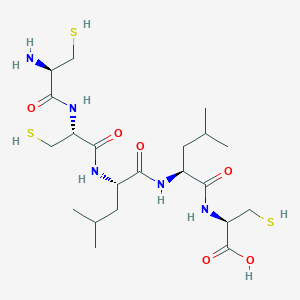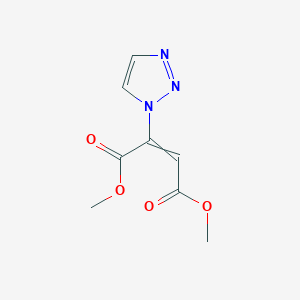
Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:
Reactants: Azide and alkyne
Catalyst: Copper(I) iodide or copper sulfate with sodium ascorbate
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide
Major Products Formed:
Oxidation: Formation of triazole N-oxides
Reduction: Formation of dihydrotriazoles
Substitution: Formation of substituted triazoles with various functional groups
Aplicaciones Científicas De Investigación
Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, π-π stacking, and other non-covalent interactions. The compound’s effects on biological pathways depend on its specific structure and the nature of the target molecules.
Comparación Con Compuestos Similares
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,2,3-Triazole Derivatives: Compounds with variations in the substituents on the triazole ring, leading to different chemical and biological properties.
Uniqueness: Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
918407-83-7 |
|---|---|
Fórmula molecular |
C8H9N3O4 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
dimethyl 2-(triazol-1-yl)but-2-enedioate |
InChI |
InChI=1S/C8H9N3O4/c1-14-7(12)5-6(8(13)15-2)11-4-3-9-10-11/h3-5H,1-2H3 |
Clave InChI |
YBEPIDZRLBHEAT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C(C(=O)OC)N1C=CN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-thieno[3,2-c][1,8]naphthyridin-4-one](/img/structure/B12631385.png)
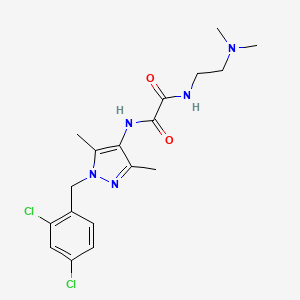

![4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate](/img/structure/B12631398.png)
![3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12631403.png)
![4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate](/img/structure/B12631410.png)
![3-(4-Chloro-phenyl)-1-(4-methyl-benzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12631414.png)
![2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12631417.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12631423.png)
![N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide](/img/structure/B12631425.png)
